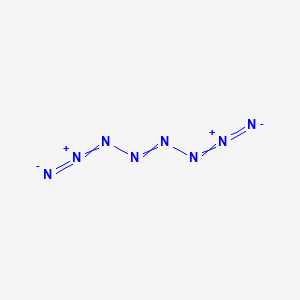
Diazidodiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazidodiazene is a compound characterized by the presence of two azide groups attached to a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazidodiazene typically involves the reaction of diazene with azide sources under controlled conditions. One common method involves the use of sodium azide and a suitable diazene precursor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Diazidodiazene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The azide groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines.
Scientific Research Applications
Diazidodiazene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development and delivery systems.
Industry: this compound is used in the production of advanced materials, such as high-energy compounds and specialty polymers.
Mechanism of Action
The mechanism of action of diazidodiazene involves its interaction with molecular targets through its azide groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways involved depend on the context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Diazomethane: Similar in structure but with different reactivity and applications.
Diazirine: Contains a three-membered ring with two nitrogen atoms, used in photoaffinity labeling.
Diazonium Compounds: Contain a diazonium group, widely used in organic synthesis.
Uniqueness
Diazidodiazene is unique due to its dual azide groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
105637-79-4 |
|---|---|
Molecular Formula |
N8 |
Molecular Weight |
112.05 g/mol |
IUPAC Name |
diazidodiazene |
InChI |
InChI=1S/N8/c1-3-5-7-8-6-4-2 |
InChI Key |
CLLVUWOZDBOXIQ-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=NN=NN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















